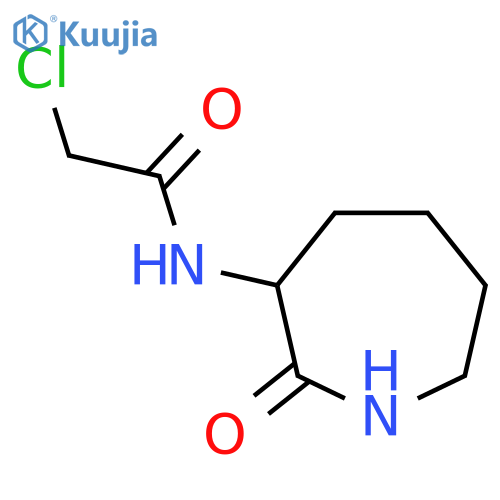

Cas no 152266-99-4 (2-Chloro-N-(2-oxoazepan-3-yl)acetamide)

2-Chloro-N-(2-oxoazepan-3-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(2-oxoazepan-3-yl)acetamide

- NE58431

- 2-Chloro-N-(2-oxoazepan-3-yl)acetamide

-

- インチ: 1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12)

- InChIKey: BNYSTUVPISFYQV-UHFFFAOYSA-N

- ほほえんだ: ClCC(NC1C(NCCCC1)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 208

- トポロジー分子極性表面積: 58.2

2-Chloro-N-(2-oxoazepan-3-yl)acetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-N-(2-oxoazepan-3-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37195-1.0g |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 95.0% | 1.0g |

$355.0 | 2025-03-18 | |

| TRC | C377058-50mg |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 50mg |

$ 70.00 | 2022-04-01 | ||

| Chemenu | CM460069-1g |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 95%+ | 1g |

$369 | 2023-02-17 | |

| Aaron | AR018SJM-5g |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 95% | 5g |

$1446.00 | 2025-02-10 | |

| 1PlusChem | 1P018SBA-50mg |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 95% | 50mg |

$138.00 | 2024-06-20 | |

| Aaron | AR018SJM-100mg |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 95% | 100mg |

$157.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15192-10g |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 95% | 10g |

¥6571.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15192-500mg |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 95% | 500mg |

¥966.0 | 2024-04-24 | |

| A2B Chem LLC | AU88758-10g |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 95% | 10g |

$1647.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15192-250mg |

2-chloro-N-(2-oxoazepan-3-yl)acetamide |

152266-99-4 | 95% | 250mg |

¥577.0 | 2024-04-24 |

2-Chloro-N-(2-oxoazepan-3-yl)acetamide 関連文献

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

2-Chloro-N-(2-oxoazepan-3-yl)acetamideに関する追加情報

Introduction to 2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide (CAS No. 152266-99-4)

2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide is a chemical compound with the CAS registry number 152266-99-4. This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amide group. The presence of the chlorine atom in its structure adds unique chemical properties, making it a subject of interest in various research and industrial applications.

The molecular formula of 152266-99-4 is C8H10ClN, and its molecular weight is approximately 177.64 g/mol. The compound consists of an azepane ring, which is a seven-membered cyclic amine, substituted at the 3-position with an acetamide group and a chlorine atom at the 2-position. This substitution pattern influences its physical and chemical properties, such as solubility, reactivity, and stability.

Recent studies have highlighted the potential of 2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide in the field of pharmaceutical chemistry. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in drug discovery programs targeting specific therapeutic areas such as neurodegenerative diseases, inflammation, and cancer.

The synthesis of 152266-99-4 involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization processes. These reactions are optimized to achieve high yields and purity, ensuring the compound's suitability for downstream applications.

In terms of applications, 2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide has shown promise in medicinal chemistry as a versatile intermediate for constructing complex molecular architectures. Its ability to participate in various coupling reactions makes it a valuable tool for chemists aiming to design novel drug candidates with improved pharmacokinetic profiles.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of this compound using in silico models. These predictions guide experimental efforts, reducing the time and resources required for drug development.

The structural features of 152266-99-4, particularly the presence of the azepane ring and the chloro-substituted acetamide group, contribute to its unique reactivity in organic transformations. For instance, the compound can undergo nucleophilic attack at the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom, facilitating reactions such as alkylation and acylation.

In conclusion, 152266-99-4 (2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide) is a chemically versatile compound with significant potential in pharmaceutical research and development. Its structure-dependent properties make it an attractive candidate for designing novel therapeutic agents tailored to address unmet medical needs.

152266-99-4 (2-Chloro-N-(2-oxoazepan-3-yl)acetamide) 関連製品

- 2411296-17-6(N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride)

- 1361498-90-9(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-4-acetic acid)

- 1909326-72-2(N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride)

- 2138802-58-9(Butanoic acid, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)methylene]-)

- 2138430-29-0(5-[4-(2-Methoxyethyl)piperazin-1-yl]furan-2-carbaldehyde)

- 941992-64-9(2,3-dimethoxy-N-4-(2-oxopyrrolidin-1-yl)phenylbenzamide)

- 1428929-82-1(6-{[(Tert-butoxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid)

- 1142201-99-7(3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid)

- 1214353-44-2(4-fluoro-3-phenylbenzene-1-sulfonyl chloride)

- 1351646-93-9(1-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-4-2-(trifluoromethyl)benzoylpiperazine hydrochloride)